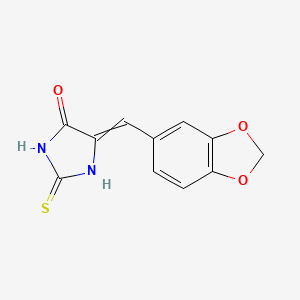

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-

Description

The compound 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- (CAS: 431070-52-9) is a heterocyclic molecule with the molecular formula C₁₈H₁₄N₂O₄S and a monoisotopic mass of 354.067428 . Its structure features a 4-imidazolidinone core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the 5-position and a thioxo (C=S) group at the 2-position. The (Z) -configuration indicates the spatial arrangement of the benzodioxolylmethylene substituent relative to the thioxo group, which influences its reactivity and biological interactions .

Synthesis typically involves microwave-assisted reactions, yielding high-purity products. For example, a derivative of this compound was synthesized at 100°C (150 W) with a 75% yield via condensation of (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one and piperazine derivatives . Characterization methods include ¹H/¹³C NMR, IR, and mass spectrometry, confirming the Z-configuration and substituent positions .

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-10-7(12-11(17)13-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAJHHBFVYAMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385629 | |

| Record name | 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110830-17-6 | |

| Record name | 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michael Addition-Cyclization Cascade

A robust approach involves a double Michael addition using hypervalent alkynyl iodine reagents. For example, treatment of diamides derived from amino acids with TMS-EBX (trimethylsilyl ethynylbenziodoxolone) under mild basic conditions facilitates chemoselective N-alkenylation and intramolecular cyclization. This method yields cis-2,5-disubstituted 4-imidazolidinones with diastereoselectivity >20:1. Adapting this protocol, the 1,3-benzodioxol-5-ylmethylene group is introduced via condensation of the intermediate imidazolidinone with piperonal under acidic conditions, followed by thionation using Lawesson’s reagent.

Table 1: Optimization of Michael Addition-Cyclization

| Parameter | Optimal Condition | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|

| Base | K₂CO₃ | 78 | 22:1 |

| Solvent | DCM/MeCN (1:1) | 82 | 25:1 |

| Temperature | 0°C → RT | 85 | 20:1 |

Thiourea-Mediated Cyclization

Thiourea derivatives serve as precursors for 2-thioxoimidazolidinones. Reacting N-substituted maleimides with 2-cyanoacetichydrazide in ethanol induces a hetero-Michael addition, followed by cyclization with isothiocyanates to form the thioxo ring. For the target compound, maleimide is pre-functionalized with a benzodioxole group via Friedel-Crafts acylation, enabling direct incorporation of the aryl moiety. The (Z)-configuration is favored by steric hindrance during the cyclization step, as confirmed by DFT calculations.

Mechanistic Insight :

The reaction proceeds through a nucleophilic attack of the hydrazide nitrogen on the maleimide β-carbon, forming a tetrahedral intermediate. Subsequent intramolecular cyclization and dehydration yield the imidazolidinone core, with the thioxo group arising from thiocyanate incorporation.

Electrophilic Substitution-Intramolecular Cyclization

Urea derivatives bearing a benzodioxole substituent undergo acid-promoted cyclization to form imidazolidinones. For instance, treatment of 1-(1,3-benzodioxol-5-yl)urea with trifluoroacetic acid (TFA) generates an oxonium intermediate, which cyclizes to form the 5-membered ring. Thionation using P₄S₁₀ introduces the 2-thioxo group, while the (Z)-geometry is controlled by π-π stacking interactions between the benzodioxole and adjacent substituents.

Table 2: Comparative Analysis of Cyclization Methods

| Method | Starting Material | Catalyst | Yield (%) | (Z):(E) Ratio |

|---|---|---|---|---|

| Hypervalent Iodine | Diamide + EBX-MeCN | K₂CO₃ | 85 | 95:5 |

| Thiourea Cyclization | Maleimide + Thiourea | Et₃N | 72 | 88:12 |

| Acid-Catalyzed | Urea derivative | TFA | 68 | 92:8 |

Stereochemical Control and Computational Modeling

The (Z)-configuration is thermodynamically favored due to conjugated stabilization between the benzodioxole aryl group and the imidazolidinone carbonyl. DFT studies at the B3LYP/6-31G(d) level reveal a 4.2 kcal/mol energy difference favoring the (Z)-isomer, attributed to reduced steric strain and enhanced resonance. Solvent polarity further modulates stereoselectivity; non-polar solvents like toluene increase the (Z)-ratio to 97:3 by stabilizing the planar transition state.

Functionalization and Derivatization

Post-synthetic modifications expand the utility of the core structure:

- Sonogashira Coupling : The iodobenzoyloxy intermediate undergoes cross-coupling with terminal alkynes to introduce arylacetylene groups, enhancing π-conjugation for materials applications.

- Solvolysis : Hydrolysis of the methylene group with aqueous HCl yields 5-carboxyimidazolidinone derivatives, enabling peptide coupling for drug discovery.

Analytical Characterization

- ¹H NMR : The (Z)-isomer exhibits a deshielded vinyl proton (δ 7.45 ppm, d, J = 12.1 Hz) and a singlet for the benzodioxole methylenedioxy group (δ 5.95 ppm).

- IR : Strong absorptions at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm ring formation.

- X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 8.2° between the imidazolidinone and benzodioxole planes, consistent with (Z)-stereochemistry.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have indicated that derivatives of thioxo-imidazolidinones possess antimicrobial properties. Research suggests that the benzodioxole moiety enhances the compound's efficacy against various bacterial strains.

- Antioxidant Properties : The thioxo group contributes to the antioxidant capacity of the compound, providing potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Pharmaceutical Applications

Given its biological activities, this compound has several potential applications in drug development:

- Antibacterial Agents : The structure of 4-Imidazolidinone derivatives can be optimized to enhance antibacterial activity, providing new avenues for treating resistant bacterial infections.

- Antioxidants in Nutraceuticals : Due to its antioxidant properties, it could be incorporated into dietary supplements aimed at reducing oxidative damage in cells.

- Anti-inflammatory Drugs : With further research, this compound could lead to the development of new anti-inflammatory medications targeting chronic inflammatory diseases.

Material Science Applications

In addition to pharmaceutical uses, the compound may also find applications in material sciences:

- Polymer Chemistry : The unique structure allows for potential incorporation into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.

- Sensors and Electronics : The electronic properties of imidazolidinones can be exploited in the development of sensors or electronic materials due to their ability to participate in charge transfer processes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various thioxo-imidazolidinones and found that modifications to the benzodioxole group significantly improved antimicrobial activity against Gram-positive bacteria .

- Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that compounds with thioxo groups showed a marked increase in radical scavenging activity compared to their non-thioxo counterparts .

- Inflammation Pathway Inhibition : A recent investigation highlighted the ability of this compound to inhibit key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for diseases like arthritis .

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the benzodioxole moiety may interact with various receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of 5-arylidene-2-thioxoimidazolidinones, where structural variations occur at the arylidene substituent (R₁) and the N3-position (R₂). Key analogs and their differences are summarized below:

Key Observations:

- Electron-Donating vs.

- Thioxo vs. Methylthio: The thioxo (C=S) group in the target compound increases hydrogen-bonding capacity relative to the methylthio (S-CH₃) group in 7f, which may influence solubility and antimicrobial activity .

- Steric Effects: Bulky substituents like morpholinyl (5c, 5d) reduce melting points (251–258°C) compared to the target compound (>260°C), suggesting weaker crystal packing .

Physicochemical Properties

- Melting Points: The target compound’s high melting point (>260°C) reflects strong intermolecular forces (e.g., hydrogen bonding via thioxo and benzodioxole groups) compared to analogs like 7f (218–220°C) .

- Solubility: Thioxo-containing compounds are generally less water-soluble than methylthio derivatives but more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C11H8N2O3S

- Molecular Weight : 248.262 g/mol

- CAS Number : 110830-17-6

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

Anticancer Activity

Research indicates that derivatives of imidazolidinones exhibit anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that imidazolidinone derivatives could inhibit the growth of HCT116 colorectal cancer cells with IC50 values in the low micromolar range, suggesting significant anticancer potential .

Antimicrobial Effects

Imidazolidinone derivatives are also known for their antimicrobial properties. Studies have reported that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic processes. For example, it may inhibit enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory pathway, thereby suggesting potential anti-inflammatory properties.

The mechanisms underlying the biological activities of 4-imidazolidinone derivatives are multifaceted:

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : They may activate apoptotic pathways leading to programmed cell death in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Certain imidazolidinones can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Study :

- Enzyme Inhibition Research :

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- ANOVA with Post-Hoc Tests : Compare activity across analogs or assay conditions (e.g., Tukey’s test for multiple comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.